

Technical Support Center: Stability of Pharmaceutical Polymers

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Compound of Interest

Compound Name: Colextran

Cat. No.: B1211920

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This support center addresses long-term storage stability issues for two distinct pharmaceutical compounds: Colesevelam (a bile acid sequestrant often known by the brand name Welchol, and potentially misspelled as "**Colextran**") and Dextran (a polysaccharide polymer). Please select the compound relevant to your query.

Section 1: Colesevelam Stability

Colesevelam hydrochloride is a non-absorbed, cross-linked polymer designed to bind bile acids in the intestine.^[1] Its stability is crucial for maintaining its binding capacity and ensuring patient safety.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the ideal long-term storage conditions for Colesevelam?

A1: Colesevelam tablets and powder for suspension should be stored in well-closed containers at controlled room temperature, typically 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). Protect from moisture and high humidity.

Q2: My Colesevelam tablets appear discolored/swollen. What should I do?

A2: Discoloration or changes in physical appearance can indicate exposure to excessive heat, light, or moisture, which may compromise the product's integrity. Do not use the product.

Quarantine the affected batch and perform a comparative analysis against a reference standard to check for degradation and changes in bile acid binding capacity.

Q3: Can Colesevelam interact with other medications during co-administration?

A3: Yes. Colesevelam is not absorbed systemically, but it can bind to other drugs in the intestine, reducing their absorption and bioavailability.[2][3] It is recommended to administer other medications at least 4 hours prior to Colesevelam.[3] Always consult product-specific literature for co-administration guidelines.

Q4: We are observing a decrease in the in-vitro bile acid binding capacity of our stored Colesevelam batches. What could be the cause?

A4: A loss of binding capacity could result from polymer degradation. Potential causes include:

- **Improper Storage:** Exposure to high temperatures or humidity can accelerate the degradation of the polymer backbone or its functional groups.
- **Cross-linking Degradation:** The cross-linked structure of Colesevelam is vital for its function. [1] Hydrolysis or oxidation of these cross-links could alter the polymer's conformation and reduce binding affinity.
- **Contamination:** Accidental exposure to reactive chemicals or microbial contamination could alter the polymer's structure.

Troubleshooting Steps:

- Verify the storage conditions (temperature and humidity logs).
- Conduct a forced degradation study to identify potential degradation products and pathways. [4]
- Perform physicochemical characterization (e.g., FTIR, NMR) to check for structural changes compared to a reference standard.
- Re-validate the bile acid binding assay to rule out analytical errors.

Data on Storage and Stability Testing

Stability testing for pharmaceutical products like Colesevelam follows ICH (International Council for Harmonisation) guidelines. The following table summarizes typical conditions for these studies.

Parameter	Long-Term Stability	Intermediate Stability	Accelerated Stability	Purpose
Temperature	25°C ± 2°C or 30°C ± 2°C	30°C ± 2°C	40°C ± 2°C	To evaluate thermal stability and predict shelf-life.
Relative Humidity	60% RH ± 5% or 65% RH ± 5%	65% RH ± 5%	75% RH ± 5%	To assess the impact of moisture on the drug product.
Duration	12 months (or longer)	6-12 months	6 months	To model long-term storage and short-term excursions.
Testing Frequency	Every 3 months for the first year, every 6 months for the second, then annually. ^[5]	Minimum of 4 time points (e.g., 0, 6, 9, 12 months). ^[5]	Minimum of 3 time points (e.g., 0, 3, 6 months). ^[5]	To establish a degradation profile over time.

Table 1: Standard ICH Stability Testing Conditions.

Experimental Protocols

Protocol 1: In-Vitro Bile Acid Binding Capacity Assay (Equilibrium Study)

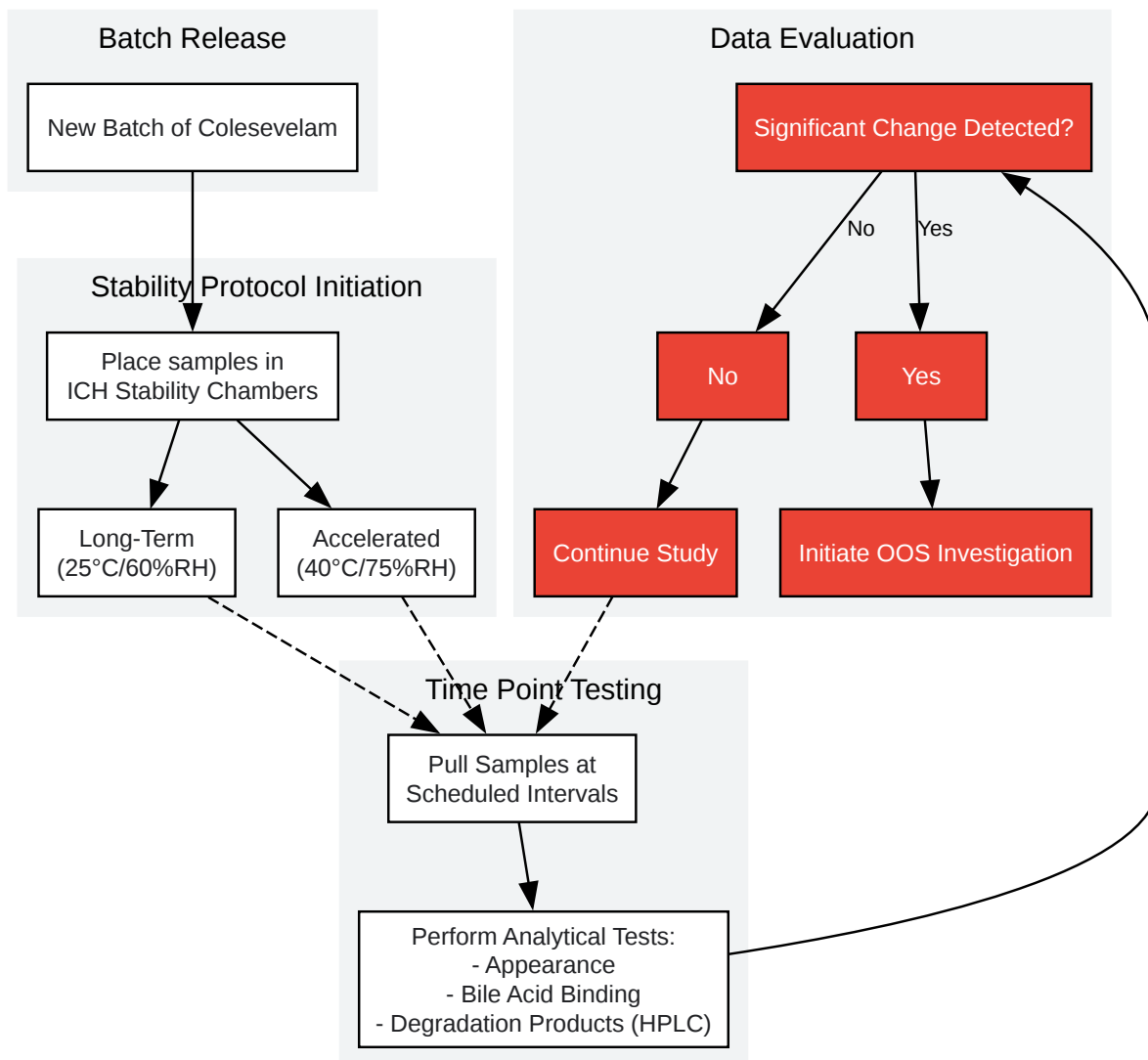
This protocol is essential for assessing the primary function of Colesevelam and is a key stability-indicating parameter.^[6]

Objective: To quantify the amount of bile acid bound by Colesevelam at equilibrium.

Methodology:

- Preparation of Bile Acid Stock Solution: Prepare a stock solution containing a mixture of relevant bile acids (e.g., glycocholic acid, glycochenodeoxycholic acid, and taurodeoxycholic acid) in a phosphate buffer (pH 6.8).^[6]
- Incubation: Accurately weigh Colesevelam powder (or ground tablets) and add it to several flasks containing varying concentrations of the bile acid solution.
- Equilibration: Incubate the flasks at 37°C in a shaking water bath for a specified period (e.g., 2-24 hours) to reach equilibrium.
- Separation: Centrifuge the samples to pellet the Colesevelam-bile acid complex.
- Quantification of Unbound Bile Acids: Filter the supernatant and quantify the concentration of unbound bile acids using a validated UPLC or HPLC method with UV detection (e.g., at 210 nm).^{[7][8]}
- Calculation: Determine the amount of bound bile acid by subtracting the unbound concentration from the initial concentration. Analyze the data using a Langmuir approximation to determine binding constants (k_1 and k_2).^[6]

Visualizations



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Caption: Workflow for Colesevelam Stability Testing.

Section 2: Dextran Stability

Dextran is a complex, branched polysaccharide used in various medical applications, including as a plasma volume expander and in drug delivery systems.[9] Its stability is critical to maintaining its molecular weight and viscosity.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary factors that cause Dextran to degrade?

A1: The main factors affecting Dextran stability are:

- Temperature: High temperatures accelerate degradation, leading to a decrease in molecular weight and viscosity.[\[9\]](#)[\[10\]](#)
- pH: Dextran is most stable at a neutral pH (6-7).[\[11\]](#) Extreme acidic conditions can cause hydrolysis of the glycosidic bonds, while highly alkaline conditions can lead to oxidation and degradation.[\[10\]](#)
- Oxidation: Free radicals, generated by UV light or chemical oxidants, can cause oxidative degradation.[\[10\]](#)
- Enzymatic Degradation: Enzymes such as dextranases can break down the glycosidic bonds in the Dextran molecule.[\[10\]](#)[\[12\]](#)

Q2: How long can Dextran powder be stored?

A2: Dry Dextran powder is very stable and can be stored for more than five years in well-sealed containers at room temperature.[\[11\]](#) It is important to protect it from moisture, as the powder is hygroscopic.[\[11\]](#)

Q3: My Dextran solution has turned slightly yellow after autoclaving. Is it still usable?

A3: A slight yellowing and a minor decrease in pH can occur during autoclaving, but this typically does not affect the performance or molecular weight distribution of the Dextran solution.[\[11\]](#) However, other sterilization methods like irradiation may cause degradation and should be used with caution.[\[11\]](#)

Q4: We've observed precipitation in our refrigerated Dextran 40 solution. What is the cause and how can it be resolved?

A4: At low temperatures, Dextran molecules can aggregate and precipitate out of solution.[9]
This is a physical stability issue. To resolve this, gently warm the solution to redissolve the particles. To prevent this, store solutions at a constant, controlled temperature, avoiding extreme cold.[9][11]

Data on Storage and Stability

The stability of Dextran is highly dependent on its physical state (powder vs. solution) and the storage environment.

Formulation	Storage Condition	Parameter	Observation / Guideline	Reference
Dry Powder	Room Temperature, well-sealed container	Shelf-life	> 5 years	[11]
Solution	Constant Ambient Temperature	pH	Optimal stability at pH 6-7. Stable in range of 4-10. [11]	[11]
Solution (Dextran 40)	2-8°C (Refrigerated)	Physical Stability	Risk of precipitation.	[9]
Solution (Dextran 40)	> 40°C	Viscosity	Viscosity may decrease due to polymer chain breakdown.	[9]
Solution	Autoclaving (Sterilization)	Appearance	Slight pH decrease and yellowing may occur; does not affect performance.	[11]
Solution	Irradiation (Sterilization)	Degradation	May lead to degradation of the polymer.	[11]

Table 2: Summary of Dextran Stability Data.

Experimental Protocols

Protocol 2: Determination of Dextran Degradation by Acid Hydrolysis

This protocol provides a method to assess the chemical stability of Dextran under forced degradation conditions.

Objective: To measure the rate of Dextran degradation in an acidic environment by monitoring changes in viscosity.

Methodology:

- Solution Preparation: Prepare a 6% solution of Dextran in 0.1 N Hydrochloric Acid (HCl).[\[13\]](#)
- Incubation: Place the solution in a temperature-controlled water bath at a selected temperature (e.g., 50°C, 70°C, or 98°C).[\[13\]](#)
- Viscosity Measurement: At regular time intervals (e.g., every 20 minutes), take an aliquot of the solution and measure its relative viscosity using a viscometer.[\[13\]](#)
- Neutralization: To stop the reaction for analysis of molecular weight distribution, cool the sample and neutralize it with 5 N Sodium Hydroxide (NaOH).[\[13\]](#)
- Data Analysis: Plot the change in viscosity over time. A decrease in viscosity indicates the breakdown of Dextran polymers. The rate of decrease is proportional to the rate of hydrolysis.

Protocol 3: Haze Method for Dextran Quantification

This is a common method for quantifying Dextran, especially in the sugar industry, and can be adapted to monitor stability.

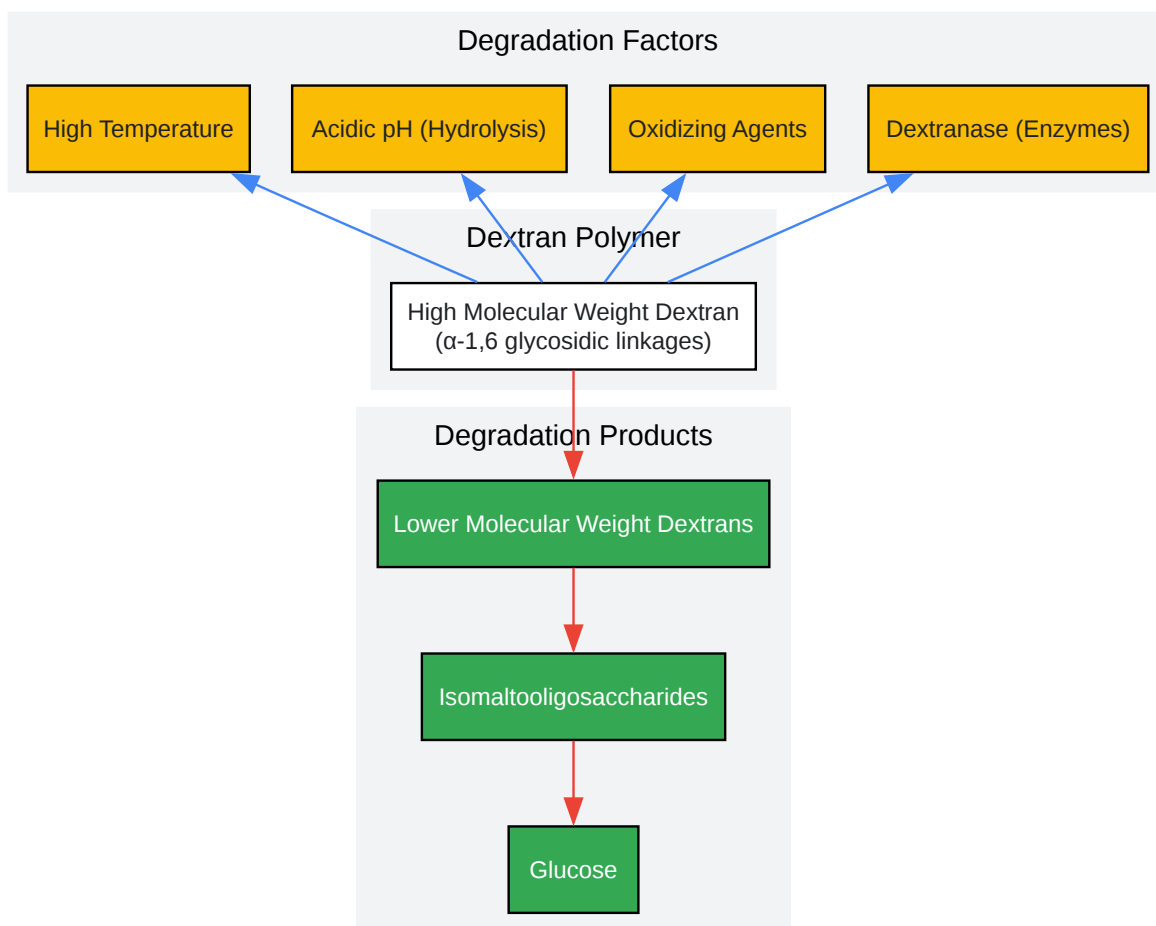
Objective: To quantify the concentration of Dextran in a solution.

Methodology:

- Sample Preparation: Dissolve the Dextran sample in water. If interfering substances like starch are present, they can be removed enzymatically with amylase.[\[14\]](#)
- Protein Removal: Precipitate and remove proteins using trichloroacetic acid (TCA).[\[14\]](#)
- Haze Formation: Add ethanol to the solution to precipitate the Dextran, creating a haze.
- Spectrophotometric Measurement: Measure the turbidity (haze) of the solution using a spectrophotometer at 720 nm.[\[14\]](#)

- Quantification: Compare the reading to a calibration curve prepared using Dextran standards of known concentrations to determine the sample's Dextran content.[14]

Visualizations



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Caption: Factors Leading to Dextran Degradation.

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